tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate: is a chemical compound with the molecular formula C10H12O2N2 . It is known for its applications in organic synthesis and research. The compound is characterized by the presence of a cyano group and a tert-butyl ester group attached to a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate typically involves the reaction of pyrrole derivatives with tert-butyl cyanoformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of the pyrrole ring.
Reduction: Amino derivatives of the pyrrole ring.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the pyrrole ring can undergo electrophilic substitution. These interactions can modulate biological pathways and influence the compound’s activity in biological systems .
Comparison with Similar Compounds
- 1,1-Dimethylethyl 2-cyano-1H-pyrrole-1-carboxylate
- 1-N-Boc-2-cyanopyrrole
- tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
Uniqueness: tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both the cyano and tert-butyl ester groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .
Properties
IUPAC Name |
tert-butyl 2-cyanopyrrole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHNTBXGTBFNIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.